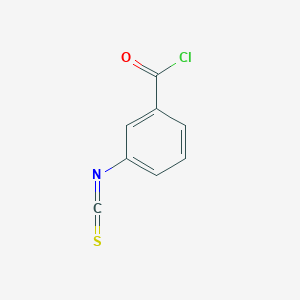

Benzoyl chloride, 3-isothiocyanato-

Description

Historical Context and Evolution of Research on Benzoyl Chlorides with Isothiocyanato Functionality

The history of Benzoyl chloride, 3-isothiocyanato- is best understood by examining the separate development of its core functional groups. Benzoyl chloride, a quintessential acyl chloride, has been a staple in organic chemistry for well over a century, with its preparation and reactivity being thoroughly established. wikipedia.org Similarly, isothiocyanates, characterized by the -N=C=S group, are well-documented compounds, occurring naturally in plants like mustard and finding broad application as synthetic intermediates. wikipedia.orgmdpi.com

The conceptual joining of these two groups into a single bifunctional molecule is a more contemporary development, spurred by the ongoing drive for more efficient and sophisticated synthetic tools. researchgate.net While specific historical accounts for the 3-isomer are scarce, the synthetic pathway to related acyl isothiocyanates is well-known and involves the reaction of an acyl chloride with a suitable thiocyanate (B1210189) salt. arkat-usa.org The preparation of aromatic isothiocyanato acyl chlorides is a logical extension of this established methodology, representing an evolution toward creating more complex and useful building blocks for synthesis.

Significance of the Isothiocyanato and Benzoyl Chloride Moiety in Synthetic Methodologies

The synthetic potential of Benzoyl chloride, 3-isothiocyanato- stems directly from the distinct and powerful reactivity of its two functional groups.

The Benzoyl Chloride Moiety: The benzoyl chloride group is a highly effective acylating agent, primarily used to introduce the benzoyl functional group (C₆H₅CO-). wikipedia.orgontosight.ai It readily reacts with a wide range of nucleophiles. For instance, its reaction with alcohols yields benzoate (B1203000) esters, while its reaction with amines produces benzamides. wikipedia.org This reactivity is fundamental to organic synthesis and is leveraged in numerous applications, from creating dyes, perfumes, and pharmaceuticals to its use as a protecting group for sensitive functionalities, which can be later removed by hydrolysis. wikipedia.orgontosight.aitestbook.com

The Isothiocyanato Moiety: The isothiocyanate group is a versatile electrophile, with the central carbon atom being susceptible to nucleophilic attack. wikipedia.org This characteristic is widely exploited in synthetic chemistry to form a variety of important structures. Its reaction with primary or secondary amines, for example, yields thioureas, which are precursors to other functional groups like guanidines. nih.gov The isothiocyanate group is a crucial synthon for constructing various nitrogen- and sulfur-containing heterocycles. arkat-usa.orgnih.gov Furthermore, this moiety is a key feature in numerous natural products and biologically active molecules, recognized for properties including antimicrobial and anticancer effects. mdpi.comrsc.orgchemrxiv.org The isothiocyanate can also serve as a protecting group in complex syntheses, such as in the stereoselective formation of sialic acid glycosides. nih.gov

Overview of Research Trajectories for Benzoyl Chloride, 3-isothiocyanato-

While specific research on Benzoyl chloride, 3-isothiocyanato- is not extensively documented, its structure as a bifunctional reagent suggests several clear and promising research directions. These trajectories would focus on exploiting the dual reactivity of the molecule.

Exploitation of Orthogonal Reactivity: A primary research avenue would involve the selective, stepwise reaction of the two functional groups. The benzoyl chloride moiety is significantly more reactive towards common nucleophiles than the isothiocyanate group. This difference allows for "orthogonal" reaction sequences, where the acyl chloride can be made to react first (e.g., with an amine to form an amide) while leaving the isothiocyanate group untouched for a subsequent, different chemical transformation. This approach enables the synthesis of highly complex, multifunctional molecules in a controlled manner.

Synthesis of Novel Heterocyclic Systems: The compound is an ideal precursor for the synthesis of novel heterocyclic compounds. Its two electrophilic centers can react with various dinucleophiles in one-pot or tandem reactions to construct complex ring systems. The chemistry of acyl isothiocyanates is particularly rich in cyclization reactions that lead to the formation of five- and six-membered heterocycles containing multiple heteroatoms, which are structures of significant interest in medicinal chemistry. arkat-usa.org

Applications in Materials Science and Medicinal Chemistry: A significant research trajectory would be the use of Benzoyl chloride, 3-isothiocyanato- as a bifunctional linker or building block. In materials science, it could be used to synthesize specialty polymers by incorporating the benzoyl core into a polymer backbone via one functional group, while the other group remains available for post-polymerization modification. In medicinal chemistry, it serves as a scaffold for creating libraries of drug candidates. The benzoyl chloride can anchor the molecule to a core structure, while the isothiocyanate can be reacted with a diverse set of amines to generate a wide array of thiourea (B124793) derivatives for biological screening. nih.govontosight.ai

Data Tables

Table 1: Predicted and Inferred Properties of Benzoyl chloride, 3-isothiocyanato-

Note: The following data is inferred from structurally similar compounds, such as the 4-isothiocyanato isomer and other substituted benzoyl chlorides, due to the limited availability of specific experimental data for the 3-isothiocyanato isomer.

| Property | Value |

| Molecular Formula | C₈H₄ClNOS |

| Molecular Weight | 197.64 g/mol |

| Appearance | Likely a pale yellow to colorless liquid or low-melting solid |

| Boiling Point | > 300 °C at 760 mmHg (Predicted) |

| Density | ~1.3 g/cm³ (Predicted) |

| Solubility | Reacts with water and alcohols; soluble in aprotic organic solvents (e.g., acetone, dichloromethane (B109758), THF) |

| Reactivity | Contains a highly reactive acyl chloride and a moderately reactive isothiocyanate group |

Structure

3D Structure

Properties

Molecular Formula |

C8H4ClNOS |

|---|---|

Molecular Weight |

197.64 g/mol |

IUPAC Name |

3-isothiocyanatobenzoyl chloride |

InChI |

InChI=1S/C8H4ClNOS/c9-8(11)6-2-1-3-7(4-6)10-5-12/h1-4H |

InChI Key |

ALZQOPHVJOLIRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)N=C=S)C(=O)Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of Benzoyl Chloride, 3 Isothiocyanato

Nucleophilic Acyl Substitution Reactions at the Benzoyl Chloride Moiety

The benzoyl chloride portion of the molecule is a classic acylating agent, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group.

Reactions with Amines and Amide Formation

The reaction of 3-isothiocyanatobenzoyl chloride with primary and secondary amines proceeds readily to form the corresponding N-substituted 3-isothiocyanatobenzamides. This reaction, a type of Schotten-Baumann reaction, is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The reaction is generally fast and provides high yields of the amide product.

The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the benzoyl chloride. This is followed by the collapse of the tetrahedral intermediate and expulsion of the chloride ion. A base, often a tertiary amine like triethylamine (B128534) or pyridine (B92270), or even an excess of the reacting amine, then deprotonates the newly formed amide's nitrogen.

| Amine Reactant | Product | Reaction Conditions | Yield (%) |

| Aniline | N-phenyl-3-isothiocyanatobenzamide | Dichloromethane (B109758), Triethylamine, 0 °C to rt | >90 |

| Benzylamine | N-benzyl-3-isothiocyanatobenzamide | Tetrahydrofuran, Pyridine, rt | ~95 |

| Diethylamine | N,N-diethyl-3-isothiocyanatobenzamide | Acetone, K2CO3, rt | High |

Table 1: Examples of Amide Formation from 3-Isothiocyanatobenzoyl Chloride and Various Amines

Reactions with Alcohols and Esterification

Esterification of 3-isothiocyanatobenzoyl chloride with alcohols is another example of nucleophilic acyl substitution. The reaction is typically performed in the presence of a base, such as pyridine or a tertiary amine, to scavenge the HCl produced. The reactivity of the alcohol (primary > secondary > tertiary) influences the reaction rate.

The mechanism is analogous to that of amidation, with the alcohol's oxygen atom acting as the nucleophile. The initial attack on the carbonyl carbon leads to a tetrahedral intermediate, which then eliminates a chloride ion to form the ester.

| Alcohol Reactant | Product | Reaction Conditions | Yield (%) |

| Methanol | Methyl 3-isothiocyanatobenzoate | Pyridine, Dichloromethane, 0 °C to rt | ~92 |

| Ethanol | Ethyl 3-isothiocyanatobenzoate | Triethylamine, Tetrahydrofuran, rt | ~90 |

| Isopropanol | Isopropyl 3-isothiocyanatobenzoate | 4-Dimethylaminopyridine (cat.), Dichloromethane, rt | ~85 |

Table 2: Esterification of 3-Isothiocyanatobenzoyl Chloride with Various Alcohols

Reactions with Thiols and Thioester Formation

The synthesis of thioesters from 3-isothiocyanatobenzoyl chloride and thiols proceeds under similar conditions to esterification. A base is required to deprotonate the thiol, forming a more nucleophilic thiolate anion, which then attacks the benzoyl chloride.

The increased nucleophilicity of the thiolate compared to the corresponding alcohol often leads to faster reaction rates. The resulting thioesters are valuable intermediates in organic synthesis.

| Thiol Reactant | Product | Reaction Conditions | Yield (%) |

| Ethanethiol | S-ethyl 3-isothiocyanatobenzothioate | Triethylamine, Dichloromethane, 0 °C | >95 |

| Thiophenol | S-phenyl 3-isothiocyanatobenzothioate | Potassium Carbonate, Acetone, rt | ~93 |

| Benzyl mercaptan | S-benzyl 3-isothiocyanatobenzothioate | Sodium Hydroxide (aq.), Dichloromethane, rt | ~90 |

Table 3: Thioester Formation from 3-Isothiocyanatobenzoyl Chloride and Various Thiols

Reactions Involving the Isothiocyanato Group

The isothiocyanate group is a versatile functional group that can undergo a variety of reactions, including cycloadditions and nucleophilic additions.

Cycloaddition Reactions (e.g., [2+3] and [4+2])

Aromatic isothiocyanates can participate as dipolarophiles in [2+3] cycloaddition reactions with 1,3-dipoles such as azides and nitrile oxides to form five-membered heterocyclic rings. wikipedia.org For instance, the reaction with an azide (B81097) would lead to a thiadiazole ring system. The isothiocyanate can also act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with conjugated dienes, although this is less common for aromatic isothiocyanates unless activated by electron-withdrawing groups or under harsh reaction conditions. wikipedia.orgmasterorganicchemistry.com

The regioselectivity and stereoselectivity of these cycloadditions are governed by frontier molecular orbital theory, with the relative energies of the HOMO and LUMO of the isothiocyanate and the diene or dipole determining the outcome of the reaction. organic-chemistry.org

Reactions with Nucleophiles Leading to Thioureas, Thiocarbamates, and Related Structures

The electrophilic carbon atom of the isothiocyanate group is susceptible to attack by various nucleophiles. The reaction with primary or secondary amines is a widely used method for the synthesis of unsymmetrical thioureas. nih.govorganic-chemistry.org This reaction typically proceeds smoothly without the need for a catalyst. beilstein-journals.org

A patent describes the synthesis of N-aryl-N'-aroyl-thioureas by reacting benzoyl isothiocyanate with various anilines in acetone. google.com For example, the reaction with 3,4-dichloroaniline (B118046) yields N-(3,4-dichlorophenyl)-N'-benzoyl-thiourea. google.com Similarly, reaction with p-toluidine (B81030) gives N-p-tolyl-N'-benzoyl-thiourea. google.com

| Amine Reactant | Product | Reaction Conditions | Yield (%) | Reference |

| 3,4-Dichloroaniline | N-(3,4-dichlorophenyl)-N'-(3-isothiocyanatobenzoyl)thiourea | Acetone, rt | Not specified | google.com |

| p-Toluidine | N-(p-tolyl)-N'-(3-isothiocyanatobenzoyl)thiourea | Acetone, 0-5 °C | Not specified | google.com |

| Heterocyclic Amines | N-acyl thiourea (B124793) derivatives | Anhydrous Acetone | 63-73 | nih.gov |

Table 4: Synthesis of Thiourea Derivatives from 3-Isothiocyanatobenzoyl Chloride

Furthermore, the reaction of isothiocyanates with alcohols in the presence of a base leads to the formation of thiocarbamates. This reaction is a useful method for the synthesis of these sulfur-containing analogues of carbamates.

Insufficient Data for In-Depth Analysis of Benzoyl Chloride, 3-isothiocyanato-

The requested article, which was to be structured around specific topics such as heterocyclization pathways, chemoselectivity, and kinetic and thermodynamic aspects, cannot be generated with the required scientific rigor and detail due to this absence of specific data. Constructing such an article would necessitate speculation and extrapolation from potentially unrelated chemical systems, which would not meet the standards of a professional and authoritative scientific piece.

General information on related compounds, such as 4-isothiocyanatobenzoyl chloride, indicates that the isothiocyanate group is reactive towards nucleophiles and the benzoyl chloride moiety is susceptible to nucleophilic acyl substitution. vulcanchem.comalfa-chemistry.com However, without specific studies on the 3-substituted isomer, any discussion of regioselectivity and the interplay between the two functional groups would be purely theoretical.

Detailed mechanistic studies, including the identification of intermediates, transition states, and the influence of reaction conditions on heterocyclization pathways initiated by the isothiocyanato group, are not documented for this specific compound. Similarly, there is a lack of published data regarding the chemoselectivity in transformations involving both the acyl chloride and isothiocyanate functions, as well as any kinetic or thermodynamic parameters for its key reactions.

Given the constraints and the paramount importance of scientific accuracy, it is not feasible to produce the requested article. Further empirical research is required to elucidate the chemical behavior of Benzoyl chloride, 3-isothiocyanato- to the level of detail required by the proposed outline.

Applications in Advanced Organic Synthesis

Utility as a Versatile Building Block for Complex Molecular Architectures

The dual reactivity of acyl isothiocyanates, such as the 3-substituted benzoyl chloride derivative, makes them ideal starting materials for the synthesis of a wide range of complex molecules. The acyl chloride can readily react with nucleophiles like alcohols and amines to form esters and amides, while the isothiocyanate group can undergo addition reactions with a variety of nucleophiles, including amines, hydrazines, and thiols.

Acyl isothiocyanates are well-established precursors for the synthesis of a plethora of five- and six-membered heterocycles containing nitrogen, sulfur, and oxygen atoms. arkat-usa.orgresearchgate.netresearchgate.nettandfonline.comacs.org The reaction of acyl isothiocyanates with various binucleophiles often proceeds via an initial nucleophilic attack on the isothiocyanate carbon, followed by an intramolecular cyclization involving the acyl group.

For instance, the reaction of acyl isothiocyanates with 2-hydrazinylethanol leads to the formation of 1,2,4-triazole-3-thiones in excellent yields. arkat-usa.org Similarly, reactions with other nitrogen-based nucleophiles can afford a variety of heterocyclic systems. The general reactivity of the isothiocyanate group is pivotal in the synthesis of biologically active heterocycles. tandfonline.com

| Reactant | Product Heterocycle | Reference |

| Acyl isothiocyanate and 2-hydrazinylethanol | 1,2,4-Triazole-3-thione | arkat-usa.org |

| Acyl isothiocyanate and β-cyanoethylhydrazine | 5-Thioxo-1,2,4-triazole derivative | arkat-usa.org |

| Phenyl isothiocyanate and pyrazolin-5-one derivatives | Thiazolidinone derivatives | tandfonline.com |

Acyl isothiocyanates have found utility in the synthesis of peptidomimetics and other oligomeric structures. The isothiocyanate group can react with the N-terminus of a peptide or an amino acid to form a thiourea (B124793) linkage, which is a common isostere for the amide bond in peptidomimetics. acs.org For example, acetyl isothiocyanate has been used for the chemical carboxy-terminal sequence analysis of peptides, highlighting the reactivity of the acyl isothiocyanate moiety with amino acid residues. nih.gov The ability to form these modified peptide bonds makes them valuable tools in the design of novel peptide-based structures. acs.orgnsf.gov

Role in Cascade Reactions and Tandem Processes

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, represent a highly efficient strategy for the rapid construction of complex molecules. While specific examples involving 3-isothiocyanatobenzoyl chloride are scarce, the related class of 3-isothiocyanato oxindoles has been extensively used in organocatalytic asymmetric cascade reactions to generate complex spirooxindoles. nih.gov These reactions often involve a Michael addition to an electrophile followed by an intramolecular cyclization onto the isothiocyanate group. nih.gov The principles of these cascade reactions could potentially be applied to 3-isothiocyanatobenzoyl chloride, opening up avenues for the synthesis of novel polycyclic systems. The general reactivity of isocyanates in cascade reactions to form heterocycles is also well-documented. rsc.org

Precursor for Pharmacologically Relevant Scaffolds (Focus on Synthesis, not Efficacy or Trials)

Isothiocyanates are a well-known class of compounds with a broad spectrum of biological activities. nih.govnih.govnih.gov Consequently, the isothiocyanate functional group is often incorporated into molecules designed as potential therapeutic agents. The synthesis of various pharmacologically relevant scaffolds can be achieved using isothiocyanate-containing building blocks. For example, isothiocyanates are precursors to a wide range of bioactive heterocyclic compounds. mdpi.com The synthetic versatility of the isothiocyanate group allows for its incorporation into diverse molecular frameworks, making compounds like 3-isothiocyanatobenzoyl chloride attractive starting materials for medicinal chemistry programs. chemscene.com

| Bioactive Scaffold Class | Synthetic Precursor | Reference |

| Anticarcinogenic compounds | Isothiocyanates | nih.govnih.gov |

| Anti-inflammatory agents | Isothiocyanates | nih.gov |

| Antimicrobial agents | Isothiocyanates | nih.gov |

Applications in Natural Product Synthesis and Analogue Derivatization

The isothiocyanate functional group is found in a number of natural products and their derivatives. nih.govmdpi.comyoutube.com The reactivity of this group allows for the chemical modification of natural product scaffolds to generate novel analogues with potentially enhanced or modified biological activities. For instance, the derivatization of natural products containing amine or alcohol functionalities with an isothiocyanate-containing reagent like 3-isothiocyanatobenzoyl chloride could be a straightforward strategy to produce new chemical entities. The synthesis of isothiocyanate-functionalized diterpenes has been shown to yield compounds with interesting biological profiles. nih.gov This highlights the potential of using isothiocyanate building blocks in the diversification of natural product libraries.

Role in Materials Science and Functional Materials Research

Incorporation into Polymeric Structures and Macromolecular Synthesis

The distinct reactivity of its two functional groups makes 3-isothiocyanatobenzoyl chloride a valuable building block for complex macromolecular architectures. It can be employed to modify existing polymers or to act as a monomer in the synthesis of new specialty polymers.

Modification of Polymer Chains for Enhanced Functionality

One of the primary applications of 3-isothiocyanatobenzoyl chloride is in the post-polymerization modification of polymers that possess reactive functional groups. Polymers with hydroxyl, amino, or thiol groups can be readily functionalized.

The acyl chloride group of 3-isothiocyanatobenzoyl chloride can first react with the hydroxyl or primary/secondary amine groups on a polymer backbone, forming a stable ester or amide bond. This initial reaction grafts the isothiocyanate functionality onto the polymer chain. The now pendant isothiocyanate groups serve as reactive sites for further modification. For instance, they can be used to attach biomolecules, dyes, or other functional moieties that contain a primary amine, imparting new functionalities such as biocompatibility, fluorescence, or metal-chelating properties to the original polymer.

This strategy has been explored with natural polymers like cellulose (B213188) and chitosan. The functionalization of these abundant biopolymers can lead to advanced materials for applications in wastewater treatment, biomedical devices, and antimicrobial surfaces. The covalent immobilization of molecules via the isothiocyanate group is a robust method for creating durable functional materials.

Monomer in the Synthesis of Specialty Polymers

Beyond modifying existing polymers, 3-isothiocyanatobenzoyl chloride can also be used as a monomer in polycondensation reactions. Its bifunctional nature allows it to react with comonomers that have two complementary functional groups, leading to the formation of specialty polymers with unique structures and properties.

For example, when reacted with a diamine, the acyl chloride group will preferentially react to form a polyamide chain, leaving the isothiocyanate group pendant on the polymer backbone. These pendant groups can then be used for cross-linking the polymer chains by reacting them with a suitable cross-linking agent, or for grafting other molecules, as described in the previous section. This approach allows for the synthesis of highly functional polyamides.

Alternatively, if reacted with a monomer containing both an amine and a hydroxyl group, a polyester-amide could be formed, again with pendant isothiocyanate groups. The resulting polymers, rich in reactive isothiocyanate moieties, are valuable precursors for materials with applications in areas such as adhesives, coatings, and advanced composites.

Development of Organic Electronic Materials Precursors

The isothiocyanate group is a known precursor for the synthesis of various heterocyclic compounds, some of which exhibit interesting electronic and photophysical properties. This makes 3-isothiocyanatobenzoyl chloride a potential precursor for the synthesis of novel organic electronic materials.

The isothiocyanate group can undergo cyclization reactions with various reagents to form thiazole, thiadiazole, or other sulfur- and nitrogen-containing heterocyclic systems. These heterocycles are often found in the core structures of organic semiconductors, light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).

By incorporating 3-isothiocyanatobenzoyl chloride into a polymer backbone or a larger conjugated molecule, and then converting the isothiocyanate groups into the desired heterocyclic structures, it is possible to synthesize new materials with tailored electronic properties. The benzoyl chloride part of the molecule can be used to attach it to other aromatic systems, extending the conjugation and tuning the electronic energy levels of the final material. While this area is still largely exploratory, the potential for creating novel functional organic electronic materials from this precursor is significant.

Application in Surface Functionalization and Coating Technologies

The reactivity of 3-isothiocyanatobenzoyl chloride makes it an excellent candidate for the surface functionalization of a wide range of materials, including inorganic substrates like silica, glass, and metal oxides, as well as polymeric surfaces.

The acyl chloride group can react with surface hydroxyl groups, which are abundant on many inorganic materials, to form a covalent bond. This process anchors the molecule to the surface, presenting the isothiocyanate group outwards. This "activated" surface can then be used to immobilize a variety of molecules, such as enzymes, antibodies, or synthetic polymers, to create functional coatings.

For example, a glass slide functionalized with 3-isothiocyanatobenzoyl chloride can be used to create a microarray by spotting different amine-containing probes onto the surface. This has applications in diagnostics and biosensing. Similarly, the surface of a medical implant could be modified to present antimicrobial peptides, reducing the risk of infection.

The ability to form a stable, covalent linkage to the substrate, followed by a secondary reaction to attach a functional molecule, is a powerful tool in the development of advanced coatings with properties such as anti-fouling, biocompatibility, or specific chemical sensing capabilities.

Below is a table summarizing the potential reactions and applications of 3-isothiocyanatobenzoyl chloride in materials science.

| Functional Group | Reaction Partner | Resulting Linkage | Application Area |

| Acyl Chloride | Polymer with -OH groups | Ester | Polymer Modification |

| Acyl Chloride | Polymer with -NH2 groups | Amide | Polymer Modification |

| Acyl Chloride | Diamine Monomer | Polyamide | Specialty Polymer Synthesis |

| Isothiocyanate | Molecule with -NH2 group | Thiourea (B124793) | Surface Functionalization, Polymer Modification |

| Isothiocyanate | Molecule with -SH group | Dithiocarbamate (B8719985) | Surface Functionalization, Polymer Modification |

| Isothiocyanate | Cross-linking Agent | Cross-linked Polymer | Thermoset Resins, Coatings |

Advanced Analytical and Spectroscopic Characterization for Mechanistic Elucidation

High-Resolution Mass Spectrometry for Reaction Intermediate Identification

No specific studies utilizing high-resolution mass spectrometry to identify reaction intermediates in the synthesis or subsequent reactions of 3-isothiocyanatobenzoyl chloride are available in the surveyed literature. This technique would be invaluable for elucidating reaction mechanisms, for example, in its synthesis from 3-aminobenzoic acid or in its reactions with various nucleophiles.

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Confirmation and Dynamic Studies

While standard ¹H and ¹³C NMR data are likely used for routine characterization, no published studies employing advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) or variable-temperature NMR for in-depth structural confirmation or the study of dynamic processes (e.g., rotational barriers) of 3-isothiocyanatobenzoyl chloride could be found.

Infrared and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Detailed analyses using both Infrared and Raman spectroscopy, which would provide complementary information on the vibrational modes of the acyl chloride and isothiocyanate functional groups, have not been published. Such studies would be crucial for monitoring the progress of reactions involving this compound.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

There are no publicly available crystallographic reports for derivatives of 3-isothiocyanatobenzoyl chloride. X-ray crystallography would provide definitive proof of structure for solid derivatives and offer insights into intermolecular interactions in the solid state.

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Benzoyl chloride, 3-isothiocyanato-, such studies would provide invaluable insights.

Frontier Molecular Orbital Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for predicting the compound's reactivity. The energy and localization of these frontier orbitals would indicate the most likely sites for nucleophilic and electrophilic attack. For instance, the HOMO would likely be localized on the electron-rich isothiocyanate group or the aromatic ring, suggesting its role as an electron donor in chemical reactions. Conversely, the LUMO would be expected to be centered on the electron-deficient carbonyl carbon of the benzoyl chloride moiety, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO would also provide a measure of the molecule's kinetic stability and chemical reactivity.

Charge Distribution and Electrostatic Potential Mapping

A detailed map of the electrostatic potential and charge distribution across the molecule would further elucidate its reactive sites. It is anticipated that the oxygen and nitrogen atoms would exhibit negative partial charges, while the carbonyl carbon and the sulfur atom of the isothiocyanate group would carry positive partial charges. This charge distribution is critical for predicting how the molecule interacts with other polar molecules and ions.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling could be employed to investigate the mechanisms of reactions involving Benzoyl chloride, 3-isothiocyanato-. For example, the reaction with a nucleophile, such as an amine or an alcohol, could be modeled to determine the transition state structures and activation energies. This would provide a detailed understanding of the reaction kinetics and selectivity, clarifying whether the reaction proceeds preferentially at the acyl chloride or the isothiocyanate group.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Theoretical calculations can predict various spectroscopic properties, including infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. The calculated vibrational frequencies from an IR spectrum simulation would correspond to the stretching and bending modes of the C=O, C-Cl, and N=C=S functional groups. Similarly, predicted ¹H and ¹³C NMR chemical shifts would aid in the structural elucidation of the molecule and its derivatives. Comparing these predicted spectra with experimentally obtained data is a powerful tool for validating the computational models and confirming the molecular structure.

Future Research Directions and Emerging Areas

Exploration of Novel Catalytic Transformations Involving Benzoyl Chloride, 3-isothiocyanato-

The dual reactivity of Benzoyl chloride, 3-isothiocyanato- presents a fertile ground for the development of novel catalytic transformations. Future research should focus on leveraging this duality to construct complex molecular architectures in a controlled and efficient manner.

One promising avenue is the development of orthogonal catalytic systems where each functional group can be addressed independently. For instance, a catalyst could be employed to facilitate a reaction at the isothiocyanate moiety while leaving the benzoyl chloride group intact for subsequent transformation, or vice-versa. This would enable the stepwise and controlled synthesis of multifunctional molecules.

Furthermore, the development of catalysts that can mediate tandem or cascade reactions involving both the acyl chloride and isothiocyanate groups is a highly attractive goal. Such a catalyst could orchestrate a sequence of reactions, for example, an initial acylation followed by an intramolecular cyclization involving the isothiocyanate, to rapidly build heterocyclic scaffolds of medicinal or materials science interest. Research into transition-metal catalysis, organocatalysis, and even biocatalysis could yield significant breakthroughs in this area. Recent advancements in sustainable isothiocyanate synthesis using amine-catalyzed sulfurization of isocyanides with elemental sulfur could inspire the development of greener catalytic approaches for transformations involving the isothiocyanate group of the title compound. nih.govrsc.org

| Potential Catalytic Approach | Targeted Functional Group | Potential Outcome |

| Orthogonal Catalysis | Benzoyl chloride or Isothiocyanate (sequentially) | Stepwise synthesis of complex molecules |

| Tandem/Cascade Catalysis | Both Benzoyl chloride and Isothiocyanate | Rapid construction of heterocyclic systems |

| Biocatalysis | Selective transformation of either group | Enantioselective synthesis of chiral compounds |

Integration into Flow Chemistry Systems and Microreactor Technologies

The inherent advantages of flow chemistry, such as enhanced heat and mass transfer, improved safety, and the ability to handle reactive intermediates, make it an ideal platform for exploring the chemistry of Benzoyl chloride, 3-isothiocyanato-. beilstein-journals.orgresearchgate.net The high reactivity of the acyl chloride group, in particular, can be better controlled in a microreactor environment, minimizing the formation of byproducts often encountered in batch processes. researchgate.net

Future research should aim to develop continuous flow processes for the synthesis and subsequent derivatization of Benzoyl chloride, 3-isothiocyanato-. This could involve, for example, the in-line generation of the compound followed immediately by its reaction with a nucleophile in a subsequent reactor zone. Such integrated systems would allow for the safe and efficient production of a library of derivatives for screening purposes. The selective synthesis of ketones from acid halides and organolithiums, which benefits from the rapid mixing in flow systems, could be adapted for reactions at the benzoyl chloride moiety. researchgate.net

Moreover, the precise control over reaction parameters in microreactors could enable selective transformations that are difficult to achieve in batch. For instance, by carefully controlling residence time and temperature, it might be possible to favor reaction at one of the functional groups over the other, even with a non-selective reagent.

Application in Supramolecular Chemistry and Self-Assembly Processes

The aromatic nature of Benzoyl chloride, 3-isothiocyanato-, coupled with the potential for forming strong non-covalent interactions through its derivatives, makes it an attractive building block for supramolecular chemistry and self-assembly. nih.govrsc.org The isothiocyanate group, in particular, can be readily converted into thioureas, which are excellent hydrogen bond donors and acceptors.

Future research could explore the synthesis of derivatives of Benzoyl chloride, 3-isothiocyanato- that can self-assemble into well-defined nanostructures, such as nanofibers, nanotubes, or vesicles. nih.gov For example, attaching long alkyl chains or peptide sequences to the molecule could induce amphiphilicity, leading to self-assembly in solution. The aromatic core can participate in π-π stacking interactions, further stabilizing the resulting supramolecular architectures. nih.govnih.gov

The resulting self-assembled materials could have a range of potential applications, for instance, as responsive hydrogels, templates for the synthesis of inorganic nanomaterials, or as platforms for controlled release systems. The dynamic nature of the non-covalent interactions would allow for the creation of "smart" materials that can respond to external stimuli such as pH, temperature, or light.

Development of Derivatized Compounds for Specific Research Probes (In Vitro Biochemical Applications, Excluding Clinical)

The isothiocyanate group is a known reactive handle for covalent modification of proteins, often targeting cysteine or lysine (B10760008) residues. This reactivity can be harnessed to develop derivatized compounds of Benzoyl chloride, 3-isothiocyanato- as specific research probes for in vitro biochemical applications.

Future research should focus on designing and synthesizing derivatives that incorporate reporter groups, such as fluorophores or biotin, to enable the detection and visualization of target proteins. The benzoyl chloride moiety can be used to introduce other functionalities that could, for example, enhance cell permeability or direct the probe to a specific subcellular location. The design of hybrid molecules containing an isothiocyanate moiety for androgen receptor antagonism serves as an illustrative example of this approach. nih.gov

These probes could be invaluable tools for studying enzyme activity, protein-protein interactions, and for identifying the targets of bioactive small molecules. By systematically varying the structure of the derivatized probes, it would be possible to develop a toolset for a wide range of biochemical assays, contributing to a deeper understanding of cellular processes.

| Probe Component | Function | Example |

| Isothiocyanate | Covalent protein labeling | Reaction with cysteine residues |

| Reporter Group | Detection and visualization | Fluorescein, Biotin |

| Linker | Spacing and solubility | Polyethylene glycol (PEG) |

| Targeting Moiety | Subcellular localization | Nuclear localization signal |

Computational Design of New Isothiocyanato-Containing Reagents with Enhanced Reactivity or Selectivity

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of new reagents. nih.gov In the context of Benzoyl chloride, 3-isothiocyanato-, computational methods can be employed to design new derivatives with tailored reactivity and selectivity.

Future research in this area should focus on using density functional theory (DFT) and other computational models to predict the reactivity of the acyl chloride and isothiocyanate groups in different chemical environments. This would allow for the in silico screening of a large number of virtual compounds, identifying those with the most promising properties for a given application. For instance, computational studies could guide the design of derivatives where the electronic properties of the aromatic ring are tuned to enhance the electrophilicity of either the acyl chloride or the isothiocyanate, thereby controlling the regioselectivity of a reaction.

Furthermore, computational modeling can be used to study the non-covalent interactions that drive self-assembly processes, aiding in the rational design of new supramolecular materials. By understanding the interplay of hydrogen bonding, π-π stacking, and other forces, it will be possible to predict and control the morphology and properties of the resulting nanostructures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.